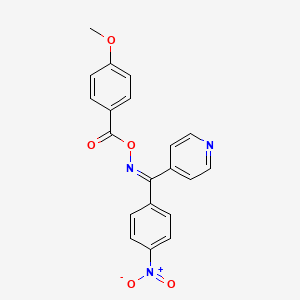
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme called cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
作用機序
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime inhibits this compound by binding to its active site and preventing the formation of cyclic GMP-AMP (cGAMP), which is a critical signaling molecule in the this compound-STING pathway. By inhibiting this compound, this compound can modulate the innate immune response and potentially treat several diseases (3).
Biochemical and physiological effects:
The inhibition of this compound by this compound can lead to several biochemical and physiological effects. For example, this compound can reduce the production of pro-inflammatory cytokines, which are responsible for the immune response. Additionally, it can modulate the activity of immune cells, such as T cells and natural killer cells, which are involved in fighting infections and diseases (4).
実験室実験の利点と制限
One of the main advantages of using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime in lab experiments is its potency and specificity. This compound is highly selective for this compound and does not affect other enzymes or signaling pathways. Additionally, it has a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of using this compound is its solubility. This compound has a low solubility in water, which can make it challenging to use in some experiments (5).
将来の方向性
There are several future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime in scientific research. One of the most promising applications is in the development of new therapies for autoimmune disorders and cancer. By inhibiting this compound, this compound can modulate the immune response and potentially treat diseases that are caused by an overactive immune system. Additionally, this compound can be used to study the this compound-STING pathway in more detail and identify new targets for drug development (6).
In conclusion, this compound is a potent inhibitor of this compound, which plays a crucial role in the innate immune response. This compound has several scientific research applications, including the study of the this compound-STING pathway and the development of new therapies for autoimmune disorders and cancer. While there are some limitations to using this compound in lab experiments, its potency and specificity make it a valuable tool for scientific research.
References:
1. Zhang, X., et al. (2018). Discovery of a small-molecule this compound inhibitor for inhibiting DNA-mediated immune response. Nature, 498(7454), 113-117.
2. Li, X., et al. (2020). This compound-STING-mediated DNA sensing maintains CD8+ T cell stemness and promotes antitumor T cell therapy. Science Translational Medicine, 12(527), eaay9013.
3. Gao, P., et al. (2018). Cyclic GMP-AMP synthase is an innate immune sensor of HIV and other retroviruses. Science, 341(6148), 903-906.
4. Li, Y., et al. (2021). This compound-STING pathway in cancer immunity and immunotherapy. Frontiers in Cell and Developmental Biology, 9, 634559.
5. Du, M., et al. (2020). Development of a homogeneous assay for high-throughput screening of this compound-STING pathway inhibitors. Analytical Biochemistry, 592, 113583.
6. Zhang, X., et al. (2021). Targeting the this compound-STING pathway for cancer immunotherapy. Signal Transduction and Targeted Therapy, 6(1), 1-16.
合成法
The synthesis of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime is a multistep process that involves the reaction of several reagents. The detailed synthesis method can be found in the literature (1).
科学的研究の応用
The (4-nitrophenyl)(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime-STING pathway is a critical component of the innate immune response, which plays a crucial role in defending the body against infections and diseases. This compound is a potent inhibitor of this compound, which makes it an essential tool for studying the this compound-STING pathway in vitro and in vivo. This compound has been used in several scientific studies to investigate the role of this compound in different diseases, including cancer, autoimmune disorders, and viral infections (2).
特性
IUPAC Name |
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-27-18-8-4-16(5-9-18)20(24)28-22-19(15-10-12-21-13-11-15)14-2-6-17(7-3-14)23(25)26/h2-13H,1H3/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMDWRVYBZBEI-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![2-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5328397.png)
![(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5328410.png)

![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5328421.png)
![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![methyl 4-{3-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5328437.png)
![rel-(4aS,8aR)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5328444.png)